Cas no 155289-55-7 (1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexahydro-,(4aR,8aR)-rel-)

1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexahydro-,(4aR,8aR)-rel- structure
155289-55-7 structure
Productnaam:1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexahydro-,(4aR,8aR)-rel-
CAS-nummer:155289-55-7
MF:C23H31N5OS
MW:425.590143442154
CID:192639
PubChem ID:3081902

1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexahydro-,(4aR,8aR)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • 1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexahydro-,(4aR,8aR)-rel-
    • (4aR,8aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydrophthalazin-1-one
    • 1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexah...
    • (4aR,8aR)-2-{4-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]butyl}-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-
    • 1(2H)-Phthalazinone, 2-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-4a,5,6,7,8,8a-hexahydro-, trans-(+-)-
    • 2-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone trans-(+-)-
    • 2-(4-(4-(3-(1,2-Benzisothiazolyl))-1-piperazinyl)butyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone
    • BPBHP
    • DTXSID70935178
    • SCHEMBL9594779
    • 2-{4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]butyl}-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one
    • 155289-55-7
    • Inchi: InChI=1S/C23H31N5OS/c29-23-19-8-2-1-7-18(19)17-24-28(23)12-6-5-11-26-13-15-27(16-14-26)22-20-9-3-4-10-21(20)30-25-22/h3-4,9-10,17-19H,1-2,5-8,11-16H2/t18-,19+/m0/s1
    • InChI-sleutel: BBONTYVGVUFBBF-RBUKOAKNSA-N
    • LACHT: C(CN1CCN(C2=NSC3=CC=CC=C23)CC1)CCN1N=C[C@@H]2CCCC[C@H]2C1=O

Berekende eigenschappen

  • Exacte massa: 425.225
  • Monoisotopische massa: 425.225
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 6
  • Complexiteit: 623
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 80.3Ų
  • XLogP3: 3.9

Experimentele eigenschappen

  • Dichtheid: 1.35
  • Kookpunt: 552.2°Cat760mmHg
  • Vlampunt: 287.8°C
  • Brekindex: 1.709

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